3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid
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Description
“3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a unique chemical compound with potential applications in various fields of research and industry. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of the compound is C12H15N5O2 . The compound has a molecular weight of 261.28 g/mol.Scientific Research Applications
Hydrogen-Bonded Polyphilic Block Mesogens
Research by Kohlmeier and Janietz (2006) explored 2,4-diamino-6-phenyl-1,3,5-triazines with alkoxy chains, investigating their interactions with partially fluorinated benzoic acids. They found that these compounds form hydrogen-bonded dimeric supermolecules that organize into infinite ribbons, leading to the formation of columnar phases on a two-dimensional hexagonal lattice. This study highlights the potential of triazine derivatives in designing new mesomorphic materials with tailored properties (Kohlmeier & Janietz, 2006).
Mesomorphic Hydrogen-Bonded Complexes
Further investigation into mesomorphic properties by Kohlmeier and Janietz (2010) revealed that equimolar mixtures of triazines with aromatic acids form discrete hydrogen-bonded heterodimers. These dimers exhibit mesophases only when at least three terminal fluoroalkyl chains are attached, showcasing the influence of structural modifications on the mesomorphic behavior of these complexes (Kohlmeier & Janietz, 2010).
Antibacterial Agents
Srinivasan et al. (2015) explored 1,3,5-triazine-2,4-diamine derivatives as potential inhibitors of Escherichia coli dihydrofolate reductase, an enzyme crucial for bacterial growth. They identified compounds that bind to the enzyme with high affinity, suggesting the potential of triazine derivatives as novel scaffolds for antibacterial agents (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).
Synthesis and Characterization of Dendrimeric Complexes
Uysal and Koç (2010) synthesized dendrimeric melamine-cored complexes capped with triazine and studied their magnetic behaviors. This research contributes to the understanding of the synthesis and properties of dendrimeric compounds involving triazine moieties, with potential applications in materials science and catalysis (Uysal & Koç, 2010).
Conversion of Carboxy Groups to Triazine Groups
Oudir et al. (2006) developed a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. This research provides insights into functional group transformations involving triazine, which could be useful in synthesizing compounds with specific properties for scientific research (Oudir, Rigo, Hénichart, & Gautret, 2006).
properties
IUPAC Name |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOOOOPHVOJPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid |
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